molecular formula C15H19NO5 B1595853 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde CAS No. 41313-77-3

4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde

Cat. No.: B1595853
CAS No.: 41313-77-3
M. Wt: 293.31 g/mol
InChI Key: HYLXLGFSGXFLFE-UHFFFAOYSA-N
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Description

4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde is an organic compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a bis(2-acetyloxyethyl)amino group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with 2-bromoethyl acetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 4-aminobenzaldehyde attacks the bromoethyl acetate, resulting in the formation of the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained between 0°C and 25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the acetyloxy groups may undergo hydrolysis to release acetic acid, which can further influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis[2-(hydroxy)ethyl]amino]benzaldehyde
  • 4-[Bis[2-(chloroethyl)amino]benzaldehyde
  • 4-[Bis[2-(cyanoethyl)amino]benzaldehyde

Uniqueness

4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde is unique due to its dual acetyloxyethyl groups, which provide distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications requiring specific chemical modifications or interactions .

Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-formylanilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-12(18)20-9-7-16(8-10-21-13(2)19)15-5-3-14(11-17)4-6-15/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLXLGFSGXFLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316890
Record name 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41313-77-3
Record name NSC308801
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Record name 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde
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Synthesis routes and methods I

Procedure details

To 450 ml of dry dimethyl formamide were slowly added dropwise with stirring and at a temperature of 0°-10° C. 100 ml of freshly distilled phosphoroxytrichloride. This mixture was stirred for 2 hours at 20° C. To this mixture there was subsequently added dropwise with proper stirring and over a period of 60 minutes the crude reaction product of the previous step, viz. N,N-di(2-acetyloxyethyl)aniline, the reaction mixture being kept at a temperature of 20° C. Next, the reaction mixture was heated to 60° C. for 60 minutes and then poured, with vigorous stirring, into a mixture of 1 kg of ice and a solution of 525 g of sodium acetate trihydrate in 1 l of water. The organic layer was separated and the water layer was extracted four times, each time with 300 ml of dichloromethane. The combined organic layers were washed three times, each time with 200 ml of water, dried on magnesium sulphate, and concentrated by evaporation. The residue (about 280 g of dark brown oil), which consisted almost entirely of 4-di(2-acetyloxyethyl)aminobenzaldehyde, was used in the next step without further purification.
Quantity
450 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphoroxytrichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
Quantity
525 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

N,N-Di-(2-acetoxyethyl)aniline (A6) (126 g, 0.476 mol) was reacted with phosphorous oxychloride (80.3 g, 0.524 mol) in DMF as for A2 in Example 3. The product was distilled at 155°-175° C. (0.15 mm) to yield 130 g (93%) of A7 as an orange oil.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
80.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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